molecular formula C18H14N2 B8466051 9-(3-Aminophenyl)carbazole

9-(3-Aminophenyl)carbazole

Cat. No. B8466051
M. Wt: 258.3 g/mol
InChI Key: RIXBZDYAXPSEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-Aminophenyl)carbazole is a useful research compound. Its molecular formula is C18H14N2 and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-(3-Aminophenyl)carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Aminophenyl)carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9-(3-Aminophenyl)carbazole

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

3-carbazol-9-ylaniline

InChI

InChI=1S/C18H14N2/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H,19H2

InChI Key

RIXBZDYAXPSEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.5 g 9-(3-bromophenyl)-carbazole from step (1b) above, 0.12 g Pd2DBA3 0.11 g dicyclohexylphosphinebiphenyl and 50 mL dioxane were stirred in a glove box (N2). 9.2 g LiN[Si(Me)3]2 and a further 10 mL dioxane were added and the reaction brought to reflux overnight. The reaction was cooled and remove from the glove and water was added slowly. The pH of the aqueous layer was brought to 9 with carbonate and then the mixture was extracted with DCM. The DCM layer was separated and dried over magnesium sulfate then chromatographed on silica eluting with 1:1 ethylacetate:hexanes. The product elutes as a tan solution which on evaporation and addition of methanol produces a tan colored crystalline solid in ˜90% yield. 1-H nmr shows it to be the desired aniline product.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiN[Si(Me)3]2
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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